molecular formula C9H21N3O B13949481 4-(3-Methoxypiperazin-1-YL)butan-1-amine CAS No. 98958-52-2

4-(3-Methoxypiperazin-1-YL)butan-1-amine

Katalognummer: B13949481
CAS-Nummer: 98958-52-2
Molekulargewicht: 187.28 g/mol
InChI-Schlüssel: KWZHVVUIXXZTIH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(3-Methoxypiperazin-1-yl)butan-1-amine is a chemical compound with the molecular formula C9H21N3O. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring.

Vorbereitungsmethoden

The synthesis of 4-(3-Methoxypiperazin-1-yl)butan-1-amine typically involves the reaction of 3-methoxypiperazine with butan-1-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the process. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

4-(3-Methoxypiperazin-1-yl)butan-1-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Wissenschaftliche Forschungsanwendungen

4-(3-Methoxypiperazin-1-yl)butan-1-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-(3-Methoxypiperazin-1-yl)butan-1-amine involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

4-(3-Methoxypiperazin-1-yl)butan-1-amine can be compared with other similar compounds, such as:

Eigenschaften

CAS-Nummer

98958-52-2

Molekularformel

C9H21N3O

Molekulargewicht

187.28 g/mol

IUPAC-Name

4-(3-methoxypiperazin-1-yl)butan-1-amine

InChI

InChI=1S/C9H21N3O/c1-13-9-8-12(7-5-11-9)6-3-2-4-10/h9,11H,2-8,10H2,1H3

InChI-Schlüssel

KWZHVVUIXXZTIH-UHFFFAOYSA-N

Kanonische SMILES

COC1CN(CCN1)CCCCN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.